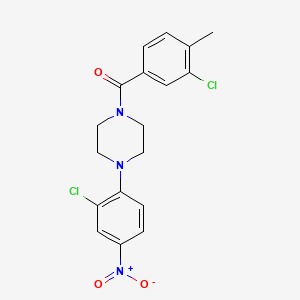![molecular formula C22H27N3O5S2 B4192531 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192531.png)
2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide
Overview
Description
2-(Methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as MNSB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNSB belongs to the class of sulfonamide derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer progression and metastasis. 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, protection against oxidative stress and inflammation, and antimicrobial activity. 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide is its potent and selective activity against various biological targets, which makes it a promising candidate for drug development. However, 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the dosage and administration route.
Future Directions
There are several future directions for the research on 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other fields such as inflammation and autoimmune diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the development of novel drug delivery systems for 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide could enhance its bioavailability and reduce its potential toxicity. Overall, the research on 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide holds great promise for the development of new and effective therapies for various diseases.
Scientific Research Applications
2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to protect neurons from oxidative stress and inflammation. In antimicrobial activity, 2-(methylthio)-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to exhibit potent antibacterial and antifungal activity against a wide range of pathogens.
properties
IUPAC Name |
2-methylsulfanyl-N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-31-20-5-3-2-4-18(20)22(26)23-17-6-7-19(24-8-12-29-13-9-24)21(16-17)32(27,28)25-10-14-30-15-11-25/h2-7,16H,8-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFADSHIKQLHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4192490.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192497.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B4192503.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4192520.png)

![dimethyl 2-[(3-ethoxybenzoyl)amino]terephthalate](/img/structure/B4192528.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192534.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4192542.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)